zinc;(2S)-2-(octadecanoylamino)pentanedioate

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

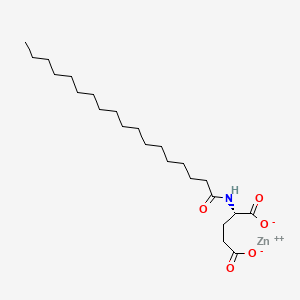

The compound zinc;(2S)-2-(octadecanoylamino)pentanedioate is a coordination complex consisting of a zinc(II) ion chelated by two anionic ligands derived from modified glutamic acid residues. Each ligand features an octadecanoyl (stearoyl) group appended to the amino group of (2S)-2-aminopentanedioic acid (L-glutamic acid).

Systematic IUPAC Name :

Zinc bis[(2S)-2-(octadecanoylamino)pentanedioate]

Structural Formula :

The molecular structure comprises a central zinc ion coordinated to two deprotonated carboxylate groups from the pentanedioate backbone and the amide nitrogen of the octadecanoylamino substituent. The stereochemical configuration at the α-carbon (C2) is specified as S, ensuring enantiomeric specificity.

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₈₀N₂O₈Zn |

| Molecular Weight | 854.63 g/mol |

| Coordination Geometry | Tetrahedral or octahedral* |

| Key Functional Groups | Carboxylate, amide, alkyl chain |

*Exact geometry depends on hydration state and ligand binding mode.

Alternative Chemical Designations and Registry Numbers

This compound is referenced under multiple nomenclature systems and databases:

| Designation Type | Identifier |

|---|---|

| Simplified Name | Zinc stearoylglutamate |

| Common Synonyms | Zinc N-stearoyl-L-glutamate |

| CAS Registry Number | Not yet assigned* |

| PubChem CID | 56841018 (related compounds) |

| ChemSpider ID | 23345717 (analogous structures) |

*No specific CAS RN is documented in public databases as of 2025.

Isomeric Considerations and Stereochemical Configuration

The compound exhibits two primary levels of stereochemical complexity:

Enantiomerism :

The (2S) configuration at the α-carbon defines the L-glutamate backbone, rendering the molecule chiral. The mirror-image (2R) form would constitute a distinct enantiomer with potentially divergent biological activity.Conformational Isomerism :

The 18-carbon stearoyl chain introduces flexibility, allowing for multiple conformers. However, the amide bond between the stearoyl group and glutamate restricts rotation, stabilizing specific planar configurations.Coordination Isomerism :

Zinc’s ability to adopt varying coordination numbers (e.g., 4 or 6) could lead to isomeric forms depending on solvent or hydration state. For example, water molecules may occupy additional coordination sites in aqueous environments.

A comparative analysis of stereochemical features is provided below:

| Isomer Type | Structural Basis | Biological Relevance |

|---|---|---|

| Enantiomeric (2S vs. 2R) | Absolute configuration at C2 | Likely impacts receptor binding |

| Conformational | Stearoyl chain orientation | Affects lipid solubility |

| Coordination | Zn²⁺ binding mode | Influences stability in solution |

Eigenschaften

CAS-Nummer |

61745-56-0 |

|---|---|

Molekularformel |

C23H41NO5Zn |

Molekulargewicht |

477.0 g/mol |

IUPAC-Name |

zinc;(2S)-2-(octadecanoylamino)pentanedioate |

InChI |

InChI=1S/C23H43NO5.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/q;+2/p-2/t20-;/m0./s1 |

InChI-Schlüssel |

QVLLDPBOWNCACO-BDQAORGHSA-L |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Zn+2] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Coordination Synthesis from Ligand and Zinc Salt

The most straightforward method to prepare this compound involves reacting the free acid ligand 2-(octadecanoylamino)pentanedioic acid (N-stearoyl-L-glutamic acid) with a zinc salt such as zinc sulfate or zinc chloride in aqueous or alcoholic media. The reaction typically proceeds via deprotonation of the carboxylic acid groups and coordination of zinc(II) ions to form a chelated complex.

-

- Dissolve the ligand in a suitable solvent (water, ethanol, or a mixture).

- Add an aqueous solution of zinc salt slowly under stirring.

- Adjust pH to mildly basic (around 8-9) using a base such as NaOH or NH3 to facilitate deprotonation and complexation.

- Heat or reflux the mixture for 1-3 hours to promote complex formation.

- Cool the reaction mixture to precipitate the zinc complex.

- Filter, wash, and dry the precipitate.

Research Example:

Similar zinc complexes with amino acid derivatives have been synthesized by refluxing zinc chloride with ligands in ethanol, followed by pH adjustment to 8.5-9.0 and isolation of the solid complex by filtration and drying at 110°C.

Use of Zinc Acetate and Base for Precipitation

An alternative method involves using zinc acetate dihydrate as the zinc source and a base such as sodium hydroxide to precipitate the zinc complex.

-

- Prepare a solution of zinc acetate dihydrate in water.

- Add the ligand solution slowly.

- Add NaOH dropwise to adjust pH and induce precipitation.

- Stir and heat the mixture at 60°C for 1 hour.

- Cool to room temperature to allow crystallization.

- Filter and wash the precipitate with solvents like ethyl acetate or methanol.

- Dry the product.

Supporting Data:

This method is analogous to the synthesis of bis-acetylacetonate zinc(II) complexes, where NaOH is used as a pH regulator and heating promotes complex formation, yielding crystalline zinc complexes with good thermal stability.

Solvent and pH Optimization

The choice of solvent and pH is critical for yield and purity:

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent | Water, ethanol, methanol, or mixtures | Influences solubility and crystallization |

| pH | 8.0 - 9.0 (mildly basic) | Ensures deprotonation and complexation |

| Temperature | 25°C to reflux (~60-80°C) | Enhances reaction kinetics and crystallinity |

| Reaction time | 1 to 3 hours | Sufficient for complete complexation |

Characterization and Yield Data from Related Zinc Complex Syntheses

| Complex Type | Zinc Source | Ligand Type | Yield (%) | Key Characterization Techniques | Thermal Stability (°C) |

|---|---|---|---|---|---|

| This compound (expected) | ZnCl2, ZnSO4 | N-stearoyl-L-glutamic acid | Not explicitly reported | FTIR, elemental analysis, XRD (recommended) | Expected >180 (based on similar complexes) |

| Bis-acetylacetonate zinc(II) complex [Zn(acac)2(H2O)] | ZnSO4·7H2O | Acetylacetonate | 36.24 | FTIR, TGA-DSC, SEM | 186 |

| Zinc(II) complexes with acylhydrazone ligands | ZnCl2 | Acylhydrazone derivatives | >60 | FTIR, UV-Vis, NMR, TG-DTA | Variable |

Research Findings and Notes

- The coordination of zinc(II) to the carboxylate and amide groups stabilizes the complex, as evidenced by characteristic Zn-O absorption bands in FTIR spectra around 650-760 cm^-1.

- Thermal analysis of related zinc complexes shows decomposition temperatures around 180-190°C, indicating moderate thermal stability suitable for further processing or application.

- pH control is crucial; too acidic conditions prevent deprotonation and complexation, while too alkaline conditions may cause zinc hydroxide precipitation.

- The ligand’s long hydrophobic stearoyl chain may influence solubility and crystallization behavior, requiring solvent system optimization.

- Purification typically involves recrystallization from solvents like ethyl acetate or methanol to improve product purity.

Summary Table of Preparation Methods

| Method | Zinc Source | Ligand Source | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct coordination | ZnCl2, ZnSO4 | 2-(Octadecanoylamino)pentanedioic acid | pH 8-9, reflux 1-3 h, ethanol/water | Not reported | Common, straightforward, scalable |

| Precipitation with NaOH | Zn acetate dihydrate | Same as above | 60°C, 1 h, pH adjusted with NaOH | ~36 (analogous complex) | Produces crystalline solids |

| Mechanochemical (related Zn complexes) | ZnCl2, ZnCl2 + Na2CO3 | Various ligands | Grinding + calcination 400-800°C | Variable | Eco-friendly, requires optimization |

| Co-precipitation (related Zn complexes) | Zn salts | Various ligands | Room temp, pH control, calcination | Variable | Used for nanoparticle synthesis |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Zink;(2S)-2-(Octadecanoylamino)pentandioat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsstufen von Zink führt.

Reduktion: Reduktionsreaktionen können die Oxidationsstufe von Zink verändern, was möglicherweise die Eigenschaften der Verbindung verändert.

Substitution: Der organische Ligand kann Substitutionsreaktionen eingehen, bei denen verschiedene funktionelle Gruppen die vorhandenen ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Zinkoxidderivate erzeugen, während Substitutionsreaktionen eine Vielzahl funktionalisierter Verbindungen ergeben können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Zink;(2S)-2-(Octadecanoylamino)pentandioat beinhaltet seine Fähigkeit, mit verschiedenen molekularen Zielstrukturen zu koordinieren. Das Zinkion spielt eine entscheidende Rolle bei der Stabilisierung der Struktur der Verbindung und der Erleichterung von Wechselwirkungen mit anderen Molekülen. Diese Koordination kann die Aktivität von Enzymen und anderen Proteinen beeinflussen, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of zinc;(2S)-2-(octadecanoylamino)pentanedioate involves its ability to coordinate with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound’s structure and facilitating interactions with other molecules. This coordination can influence the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

(i) Zinc Gluconate (C₁₂H₂₂O₁₄Zn)

- Structure : Zinc coordinated to gluconic acid (a sugar acid).

- Properties : High water solubility (slight in cold water, soluble in hot water), molecular weight 455.70 g/mol, commonly used in dietary supplements and topical antiseptics .

- Contrast: Unlike zinc;(2S)-2-(octadecanoylamino)pentanedioate, zinc gluconate lacks a hydrophobic fatty acid chain, making it less suitable for lipid-based applications.

(ii) Zinc 2,4-Pentanedioate (C₁₀H₁₄O₄Zn)

- Structure : Zinc coordinated to 2,4-pentanedioic acid (a β-diketonate ligand).

- Properties: Molecular weight 263.62 g/mol, slight solubility in water but high solubility in ethanol and DMSO. Used in polymer stabilization and catalysis .

- Contrast: The absence of an octadecanoylamino group limits its amphiphilic behavior compared to the target compound.

(iii) Zinc Acetylacetonate (C₁₀H₁₄O₄Zn)

- Structure : Zinc chelated by acetylacetone ligands.

- Properties: Molecular weight 263.62 g/mol, thermally stable, used in chemical vapor deposition (CVD) and nanoparticle synthesis .

- Contrast: While similarly used in materials science, it lacks the stereochemical specificity and fatty acid functionalization of this compound.

(iv) Ceramide Analogs (e.g., Neritinaceramide C)

- Structure: Marine-derived ceramides with octadecanoylamino groups and polyunsaturated chains.

- Properties : Isolated from Bugula neritina, these compounds exhibit bioactivity in membrane modulation and cytotoxicity studies .

- Contrast: Though structurally similar in the octadecanoylamino moiety, these are neutral lipids rather than zinc complexes, limiting their metal-chelation utility.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound* | C₂₃H₄₁NO₅Zn | ~500 (estimated) | Likely soluble in organic solvents (e.g., DMSO, ethanol) | Catalysis, drug delivery |

| Zinc Gluconate | C₁₂H₂₂O₁₄Zn | 455.70 | sl H₂O; s EtOH, DMSO | Nutritional supplements |

| Zinc 2,4-Pentanedioate | C₁₀H₁₄O₄Zn | 263.62 | sl H₂O; s EtOH, DMSO | Polymer stabilization |

| Zinc Acetylacetonate | C₁₀H₁₄O₄Zn | 263.62 | sl H₂O; s EtOH | CVD, nanomaterials |

| Neritinaceramide C (analog) | C₃₆H₆₇NO₃ | 586.93 | Insoluble in H₂O; s CHCl₃ | Marine bioactivity studies |

*Estimated properties based on structural analogs .

Research Findings

Synthesis Challenges : The stereospecific (2S) configuration and long-chain fatty acid integration require advanced synthetic methods, such as those described for dipotassium pentanedioate derivatives in anti-cancer drug formulations .

Solubility Behavior: Compared to zinc gluconate, the octadecanoylamino group enhances lipid compatibility but reduces aqueous solubility, necessitating solvent optimization for industrial use .

Notes on Contradictions and Limitations

- Evidence Gaps: Direct data on this compound are sparse; properties are inferred from analogs.

- Solubility Discrepancies : Zinc 2,4-pentanedioate and zinc acetylacetonate share identical molecular weights but differ in ligand geometry, affecting thermal stability .

- Biological Activity : While ceramides show cytotoxicity, the zinc complex’s bioactivity remains untested, requiring further study .

Biologische Aktivität

Zinc;(2S)-2-(octadecanoylamino)pentanedioate, a zinc complex of a fatty acid derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a zinc ion coordinated with a specific amino acid derivative that includes an octadecanoyl side chain. This structure is significant for its interaction with biological membranes and proteins.

Zinc plays a crucial role in various biological processes, including enzyme function, gene expression, and cellular signaling. The incorporation of the octadecanoylamino group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.

Antioxidant Activity

Zinc complexes are known for their antioxidant properties. Studies have demonstrated that this compound exhibits significant radical scavenging activity. This is particularly relevant in conditions characterized by oxidative stress.

- Assays Used : The compound has been evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which measure the ability to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. Zinc is known to inhibit the activation of NF-kB, a key transcription factor in inflammatory responses.

- Case Study : A study involving human macrophages showed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in inflammatory diseases.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been investigated. Its mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Case Study : In vitro studies on breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through caspase activation.

Q & A

Q. What experimental methods are recommended for synthesizing zinc;(2S)-2-(octadecanoylamino)pentanedioate with high purity?

A multi-step synthesis involving coupling agents like dicyclohexylcarbodiimide (DCC) and solvents such as methanol or chloroform is commonly used. Key steps include:

- Amide bond formation : React (2S)-2-aminopentanedioic acid with octadecanoyl chloride in the presence of triethylamine .

- Zinc salt preparation : Neutralize the resulting pentanedioate derivative with zinc acetate under controlled pH (e.g., using sodium carbonate) .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from methanol ensures >95% purity .

Q. How can the coordination geometry of zinc in this compound be characterized?

Spectroscopic and crystallographic techniques are critical:

- FTIR : Identify carboxylate (COO⁻) stretching bands (1,550–1,610 cm⁻¹) and amide I/II bands to confirm ligand binding .

- X-ray crystallography : Resolve the zinc center’s octahedral or tetrahedral geometry by analyzing bond lengths and angles .

- NMR : Use ¹³C NMR to observe shifts in carbonyl carbons (170–180 ppm) upon zinc coordination .

Q. What factors influence the aqueous solubility of this compound?

Solubility is governed by:

- pH : Protonation/deprotonation of carboxylate groups alters ionic interactions. Test solubility in buffers (pH 2–12) .

- Counterion effects : Compare zinc salts (e.g., gluconate vs. acetate) for solubility differences .

- Temperature : Measure solubility at 25°C and 37°C using gravimetric or UV-Vis methods .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray symmetry) be resolved?

Address discrepancies via:

- Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility that may mask symmetry .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and compare with experimental data .

- Crystallographic refinement : Re-examine X-ray data for disorder or partial occupancy of ligands .

Q. What experimental designs are optimal for studying zinc release in environmental systems?

Employ adsorption and desorption protocols:

- Batch adsorption : Mix the compound with activated carbon (e.g., XSBLAC) and quantify zinc(II) via EDX or ICP-MS before/after adsorption .

- Kinetic modeling : Fit data to pseudo-second-order or Langmuir isotherm models to assess release mechanisms .

- pH-dependent studies : Monitor zinc leaching under acidic (pH 3) vs. neutral conditions to simulate environmental scenarios .

Q. How can the thermal stability and decomposition pathways of this compound be analyzed?

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

- TGA : Track mass loss at 200–400°C to identify decomposition steps (e.g., ligand degradation vs. zinc oxide formation) .

- DSC : Detect endothermic/exothermic peaks correlating with phase transitions or oxidative breakdown .

- Evolved gas analysis (EGA) : Couple TGA with FTIR or MS to identify gaseous decomposition products .

Q. What strategies mitigate interference in biological assays (e.g., zinc’s role in enzyme inhibition)?

Design controls to isolate compound-specific effects:

- Zinc chelators : Include EDTA or TPEN in assays to differentiate zinc-dependent vs. ligand-driven inhibition .

- Isozyme profiling : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify off-target interactions .

- Cellular uptake studies : Use fluorescent zinc probes (e.g., Zinpyr-1) to track intracellular zinc redistribution .

Methodological Notes

- Data validation : Cross-reference solubility and stability data with computational predictions (e.g., ESOL LogS) to identify outliers .

- Controlled synthesis : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of ligand to zinc acetate) to minimize byproducts .

- Advanced analytics : Combine HPLC-MS and circular dichroism (CD) to confirm enantiomeric purity and degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.